molecular formula C19H17N3O2S3 B2914326 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 912625-22-0

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2914326
CAS No.: 912625-22-0
M. Wt: 415.54
InChI Key: MRMJVHJAFMWLGU-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a bioactive compound in drug discovery.

  • Medicine: It may have therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Thiophene-2-sulfonamide derivatives

  • Other sulfonamide-based compounds

Uniqueness: 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide stands out due to its unique structural features and potential applications. Its combination of thiazolo[5,4-b]pyridine and thiophene-2-sulfonamide moieties provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-ethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-3-14-8-9-17(25-14)27(23,24)22-16-11-13(7-6-12(16)2)18-21-15-5-4-10-20-19(15)26-18/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMJVHJAFMWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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